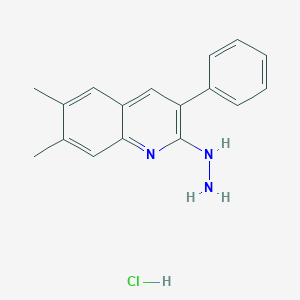
2-Azido-1-pivaloyl-D-erythro-Sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1-pivaloyl-D-erythro-Sphingosine is a derivative of Sphingosine, a naturally occurring amino alcohol. This compound is known for its selective inhibition of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . It also inhibits calmodulin-dependent enzymes .
Vorbereitungsmethoden
The synthesis of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves several steps. The starting material is typically Sphingosine, which undergoes azidation to introduce the azido group. The pivaloyl group is then introduced through an esterification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Analyse Chemischer Reaktionen
2-Azido-1-pivaloyl-D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can convert the azido group to an amine group.
Substitution: The azido group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Azido-1-pivaloyl-D-erythro-Sphingosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used to study the role of Sphingosine derivatives in cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to inhibit protein kinase C and calmodulin-dependent enzymes.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-Azido-1-pivaloyl-D-erythro-Sphingosine involves its interaction with protein kinase C and calmodulin-dependent enzymes. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the protein kinase C signaling pathway and the calmodulin-dependent signaling pathway .
Vergleich Mit ähnlichen Verbindungen
2-Azido-1-pivaloyl-D-erythro-Sphingosine is unique due to its specific inhibitory effects on protein kinase C and calmodulin-dependent enzymes. Similar compounds include:
Sphingosine: The parent compound, which also has biological activity but lacks the azido and pivaloyl groups.
1-Pivaloyl-D-erythro-Sphingosine: A derivative with only the pivaloyl group.
2-Azido-Sphingosine: A derivative with only the azido group.
These similar compounds can provide insights into the structure-activity relationships and help in the design of new derivatives with improved properties .
Eigenschaften
Molekularformel |
C23H43N3O3 |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
(2-azido-3-hydroxyoctadec-4-enyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3 |
InChI-Schlüssel |
HBQMTKUQTNSGBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)


![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)

![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)


![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)


